molecular formula C21H30N6O8 B1667718 バラピラビル CAS No. 690270-29-2

バラピラビル

カタログ番号: B1667718
CAS番号: 690270-29-2
分子量: 494.5 g/mol
InChIキー: VKXWOLCNTHXCLF-DXEZIKHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Balapiravir has been extensively studied for its antiviral properties. It was initially developed for the treatment of chronic hepatitis C virus (HCV) infection and showed a synergistic effect when used in combination with PEG-IFNα-2a (IFN) with or without ribavirin in clinical studies . due to significant hematologic changes, particularly neutropenia, its development was discontinued .

In addition to HCV, balapiravir was also studied for its potential use in treating dengue fever. Although it was well-tolerated in clinical trials, it did not significantly alter the kinetics of virological markers or improve clinical measures of the disease . Despite these setbacks, balapiravir remains a valuable compound for research into antiviral therapies and the development of new antiviral drugs.

作用機序

バラピラビルは、ポリメラーゼ阻害剤として作用します。 これは、胃腸管からの吸収後に活性型であるR1479に変換されるプロドラッグです . 活性型は、C型肝炎ウイルスのRNA依存性RNAポリメラーゼ(NS5B)を阻害することで、ウイルスの複製を阻止します . デング熱の場合、ウイルス感染によって引き起こされる過剰なサイトカイン産生が、プロドラッグの活性型への変換を阻止し、薬の効果を阻害します .

類似の化合物との比較

バラピラビルは、リバビリン、ファビピラビル、ダサブビルなどの抗ウイルス療法に使用される他のヌクレオシド類似体薬に似ています . バラピラビルの独特の構造と作用機序は、これらの化合物とは異なります。 リバビリンやファビピラビルとは異なり、より広範囲な抗ウイルス活性を有しますが、バラピラビルはC型肝炎ウイルスのRNAポリメラーゼを特異的に標的にします . ダサブビルは別のRNAポリメラーゼ阻害剤であり、デングウイルスの治療に転用されていますが、バラピラビルの独自のプレドラッグ設計とR1479への変換により、区別されます .

類似の化合物

バラピラビルのユニークな特性とC型肝炎ウイルスRNAポリメラーゼの特異的阻害により、研究および潜在的な治療用途における貴重な化合物となっています。

生化学分析

Biochemical Properties

Balapiravir plays a crucial role in biochemical reactions by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA. It interacts with several enzymes and proteins, including the nonstructural protein 5 (NS5) of flaviviruses, which is essential for viral replication . The interaction between Balapiravir and NS5 is characterized by the incorporation of the nucleoside analog into the viral RNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

Balapiravir exerts significant effects on various types of cells and cellular processes. In infected cells, Balapiravir inhibits viral replication, thereby reducing viral load and limiting the spread of the virus . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, Balapiravir has been shown to modulate the expression of cytokines and other immune-related genes, thereby impacting the host’s immune response to viral infection .

Molecular Mechanism

The molecular mechanism of Balapiravir involves its conversion into the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral RNA by the viral RNA polymerase . Once incorporated, Balapiravir causes premature termination of the RNA chain, effectively inhibiting viral replication . Additionally, Balapiravir may also inhibit other viral enzymes, further disrupting the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Balapiravir have been observed to change over time. The stability and degradation of Balapiravir are critical factors influencing its efficacy. Studies have shown that Balapiravir remains stable under physiological conditions, allowing for sustained antiviral activity . Long-term effects on cellular function have been observed, including persistent inhibition of viral replication and modulation of immune responses .

Dosage Effects in Animal Models

The effects of Balapiravir vary with different dosages in animal models. At lower doses, Balapiravir effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and hematological abnormalities have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve maximum antiviral efficacy while minimizing adverse effects .

Metabolic Pathways

Balapiravir is involved in several metabolic pathways within the cell. It is phosphorylated by cellular kinases to its active triphosphate form, which is then incorporated into viral RNA . The metabolism of Balapiravir also involves interactions with various enzymes and cofactors, including those involved in nucleotide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall antiviral activity of Balapiravir .

Transport and Distribution

Balapiravir is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active form . Balapiravir can also interact with binding proteins that facilitate its distribution within the cell . The localization and accumulation of Balapiravir within specific tissues and cells are critical for its antiviral efficacy .

Subcellular Localization

The subcellular localization of Balapiravir is essential for its activity and function. Balapiravir is primarily localized in the cytoplasm, where it exerts its antiviral effects by inhibiting viral RNA polymerase . Targeting signals and post-translational modifications may direct Balapiravir to specific compartments or organelles, enhancing its antiviral activity . The precise subcellular localization of Balapiravir can influence its efficacy and the overall outcome of antiviral therapy .

準備方法

化学反応の分析

バラピラビルは、次のようないくつかのタイプの化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化誘導体を形成する可能性があります。

    還元: 還元反応によって、アジド基をアミン基に変換することができます。

    置換: 適切な条件下で、アジド基を他の官能基で置換することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

バラピラビルは、その抗ウイルス特性について広く研究されてきました。 当初は慢性C型肝炎ウイルス(HCV)感染症の治療のために開発され、臨床研究では、リバビリンを併用または併用しないPEG-IFNα-2a(IFN)との併用療法で相乗効果を示しました . 特に好中球減少症などの有意な血液学的変化が認められたため、開発は中止されました .

HCVに加えて、バラピラビルは、デング熱の治療における潜在的な用途についても研究されてきました。 臨床試験では耐容性が良好でしたが、ウイルス学的マーカーの動態を有意に変化させたり、疾患の臨床的指標を改善したりすることはありませんでした . これらの挫折にもかかわらず、バラピラビルは、抗ウイルス療法の研究と新しい抗ウイルス薬の開発において貴重な化合物であり続けています。

類似化合物との比較

Balapiravir is similar to other nucleoside analog drugs used for antiviral therapy, such as ribavirin, favipiravir, and dasabuvir . balapiravir’s unique structure and mechanism of action set it apart from these compounds. Unlike ribavirin and favipiravir, which have broader antiviral activity, balapiravir specifically targets the RNA polymerase of the hepatitis C virus . Dasabuvir, another RNA polymerase inhibitor, has been repurposed for use against dengue virus, but balapiravir’s unique prodrug design and conversion to R1479 make it distinct .

Similar Compounds

Balapiravir’s unique properties and specific inhibition of the hepatitis C virus RNA polymerase make it a valuable compound for research and potential therapeutic applications.

特性

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXWOLCNTHXCLF-DXEZIKHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219098
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690270-29-2
Record name Balapiravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690270-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Balapiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Balapiravir
Reactant of Route 2
Balapiravir
Reactant of Route 3
Balapiravir
Reactant of Route 4
Balapiravir
Reactant of Route 5
Balapiravir
Reactant of Route 6
Balapiravir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。